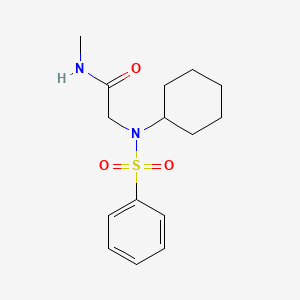

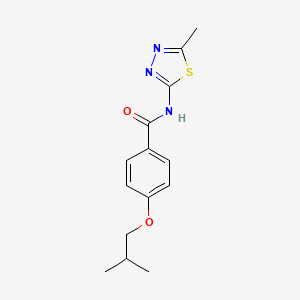

N~2~-cyclohexyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves innovative methods and reactions. For instance, stereoselective [3+2] cycloaddition facilitated by a removable PhSO₂CF₂ group provides a method for the synthesis of cyclic sulfoximines, demonstrating the role of sulfonyl groups in facilitating cycloaddition reactions and enabling subsequent transformations of cyclic sulfoximines to cyclic sulfinamides (Wenchao Ye et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to N2-cyclohexyl-N1-methyl-N2-(phenylsulfonyl)glycinamide can be elucidated through various spectroscopic techniques. The characterization of cardo polysulfonates, for example, is supported by IR and NMR spectral data, indicating the presence of specific functional groups and the overall structure of the polymers (F. D. Karia & P. H. Parsania, 1999).

Chemical Reactions and Properties

Chemical reactions involving phenylsulfonyl groups are diverse. For example, N-(Phenylsulfonyl)- and N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl azides undergo cyclization to tetrazoles and decomposition to benzonitriles, demonstrating the reactivity of sulfonyl groups in facilitating cyclization and rearrangement reactions (S. Ito et al., 1984).

Physical Properties Analysis

The physical properties of compounds with sulfonyl groups are significant for their application and handling. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions demonstrate the impact of sulfonyl groups on the reactivity under light irradiation, providing a mild and efficient access to various (phenylsulfonyl)methylated compounds (Fei Liu & Pixu Li, 2016).

Chemical Properties Analysis

The chemical properties of N2-cyclohexyl-N1-methyl-N2-(phenylsulfonyl)glycinamide and related compounds reflect their reactivity and stability. The synthesis and characterization of cardo polysulfonates, for example, highlight the solubility, acid and alkali resistance, and moderate biological activities of these compounds, indicating their chemical resilience and potential biological interactions (F. D. Karia & P. H. Parsania, 1999).

Mecanismo De Acción

Target of Action:

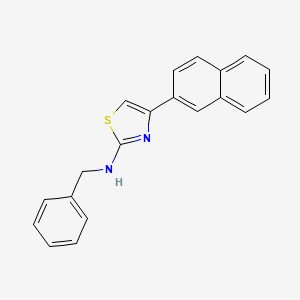

The primary target of N2-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is notably pseudouridine residues in RNA . Specifically, it selectively modifies and derivatizes pseudouridine, thiouridine, and 2-methylthio-6-isopentenyladenosine nucleosides . These modified RNA residues play essential roles in various cellular processes, including gene expression, RNA stability, and protein synthesis.

Mode of Action:

The compound achieves its effects through a facile sequencing technique . By interacting with pseudouridylate residues, it alters their chemical properties, allowing for detection by methods such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . This interaction likely involves covalent modifications or structural changes within the RNA molecule.

Action Environment:

Environmental factors play a crucial role:

Propiedades

IUPAC Name |

2-[benzenesulfonyl(cyclohexyl)amino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-16-15(18)12-17(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERSLRXOPDEVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5776011.png)

![ethyl (2-{[(3,5-dimethylphenyl)amino]carbonyl}phenyl)carbamate](/img/structure/B5776014.png)

![3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5776026.png)

![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)

![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)